molecular formula C14H16FN3O B1375708 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1239771-50-6

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No. B1375708
M. Wt: 261.29 g/mol
InChI Key: PDUODCRTQPBWCL-UHFFFAOYSA-N
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Description

The compound “4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

The molecular structure of piperidine derivatives can be analyzed using techniques such as X-ray diffraction patterns , and the geometrical structure can be optimized by density functional theory (DFT) method . The piperidine ring adopts a chair conformation .


Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions lead to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be predicted using computational methods. For example, the density, melting point, boiling point, flash point, vapor pressure, and refractive index can be predicted .

Scientific Research Applications

Synthesis and Structural Characterization

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine and its derivatives have been the focus of extensive research due to their structural complexity and potential biological applications. One study focused on the synthesis and characterization of similar compounds, highlighting the intricate process of condensation reactions used to create such complex molecules. The study provided detailed insights into the molecular structure, confirming it through various spectroscopic methods and single crystal XRD data, and further explored its weak intermolecular interactions (Sanjeevarayappa et al., 2015).

Biological Activity and Antifungal Applications

Compounds related to 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine have been synthesized and evaluated for their biological activities, particularly in the realm of antifungal treatments. A novel series of these compounds, featuring both 1,2,3-triazole and piperidine rings, demonstrated significant in vitro antifungal activities. The structure-activity relationship (SAR) for this series was established by comparing their minimum inhibitory concentration (MIC) values against standard antifungal agents, indicating their potential as therapeutic agents against fungal infections (Sangshetti & Shinde, 2011).

Antimicrobial Properties and Potential Drug Development

Further research into similar compounds has explored their antimicrobial properties, indicating their potential as a foundation for developing new antimicrobial agents. Studies have synthesized and evaluated various derivatives, revealing their capacity to inhibit microbial growth, which is crucial for the development of new drugs to combat resistant microbial strains (Khalid et al., 2016; Demirbaş et al., 2010).

Role in Antipsychotic and Procognitive Activities

Moreover, a compound closely related to 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, known as ADX47273, has been identified as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has shown promise in preclinical studies for its antipsychotic-like and procognitive activities, potentially offering a novel approach for the treatment of neurological conditions like schizophrenia (Liu et al., 2008).

Safety And Hazards

Safety and hazards associated with piperidine derivatives depend on the specific compound and its usage. It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Piperidine derivatives continue to be an area of interest in drug discovery due to their wide range of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

3-(4-fluorophenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c15-12-3-1-11(2-4-12)14-17-13(19-18-14)9-10-5-7-16-8-6-10/h1-4,10,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUODCRTQPBWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC(=NO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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